Coreximine

Description

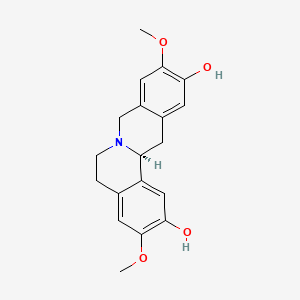

Structure

2D Structure

3D Structure

Properties

CAS No. |

483-45-4 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |

InChI |

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-8-19(24-2)16(21)6-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |

InChI Key |

BWUQAWCUJMATJS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |

Canonical SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O |

melting_point |

254-256°C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Role of Coreximine in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coreximine, a compound with demonstrated cytotoxic effects on various cancer cell lines, presents a compelling yet largely unexplored profile in the context of neuronal cells. While direct research into its mechanism of action within the nervous system is currently unavailable in the public domain, this technical guide synthesizes the existing data from oncological studies to extrapolate a potential, hypothetical mechanism in neurons. This document details this compound's known interactions with apoptotic pathways, provides structured quantitative data from cancer cell line studies, and proposes experimental protocols to investigate its effects in a neuronal context. The enclosed diagrams, generated using the DOT language, visualize the established signaling pathways in cancer cells and a proposed experimental workflow for future neurological research.

Introduction: The this compound Knowledge Gap in Neuroscience

To date, scientific literature on the direct mechanism of action of this compound in neuronal cells is not available. The primary body of research has focused on its efficacy as an anti-cancer agent. These studies have revealed that this compound induces apoptosis in cancer cells through the mitochondrial pathway, notably by inhibiting the anti-apoptotic protein Bcl-2.[1] This guide will first detail the established mechanism of this compound in cancer cells and then leverage this understanding to propose a hypothetical framework for its potential action in neurons, a critical step for initiating novel research in neuropharmacology.

Established Mechanism of Action in Non-Neuronal (Cancer) Cells

This compound's primary characterized mechanism of action is the induction of apoptosis in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway of programmed cell death.

Key Events:

-

Inhibition of Anti-Apoptotic Proteins: this compound has been shown to block the function of Bcl-2, an anti-apoptotic protein.[1] Bcl-2 proteins are crucial for maintaining the integrity of the mitochondrial outer membrane.

-

Mitochondrial Membrane Depolarization: By inhibiting Bcl-2, this compound leads to a decrease in the mitochondrial membrane potential.[1]

-

Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[1]

-

Execution of Apoptosis: Activated caspase-9 then activates executioner caspases, which carry out the systematic dismantling of the cell, leading to apoptosis.

Quantitative Data from Cancer Cell Line Studies

The following table summarizes the cytotoxic effects of this compound derivatives on the PC-3 cancer cell line.

| Compound | IC50 (µM) against PC-3 Cells |

| 2c | 0.2 |

| 2d | 0.3 |

| 4c | 0.2 |

| 4d | 0.3 |

Table 1: Cytotoxicity of this compound derivatives (2c, 2d, 4c, 4d) against the PC-3 cancer cell line, as determined by in vitro studies.[1] The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Visualizing the Apoptotic Pathway in Cancer Cells

The following diagram illustrates the signaling pathway of this compound-induced apoptosis in cancer cells.

Caption: this compound-induced apoptotic pathway in cancer cells.

Hypothetical Mechanism of Action in Neuronal Cells

Extrapolating from its effects on cancer cells, a plausible, yet unproven, hypothesis for this compound's action in neuronal cells revolves around the modulation of apoptosis. Neuronal apoptosis is a critical process in both development and neurodegenerative diseases.

Potential Scenarios:

-

Pro-apoptotic Effects: In pathological conditions characterized by unwanted cell proliferation in the nervous system (e.g., glioblastoma), this compound could potentially induce apoptosis in these cells through the same Bcl-2 inhibitory mechanism observed in other cancers.

-

Neurotoxic Effects: Conversely, if this compound indiscriminately inhibits Bcl-2 in healthy neurons, it could trigger unwanted neuronal apoptosis, leading to neurotoxicity. Bcl-2 is known to be crucial for neuronal survival.

-

Modulation of Neuronal Signaling: Beyond apoptosis, the components of the Bcl-2 family have been implicated in other neuronal functions, including synaptic plasticity. This compound's interaction with these proteins could have unforeseen consequences on neuronal signaling.

Proposed Experimental Protocols for Neuronal Cell Studies

To investigate the mechanism of action of this compound in neuronal cells, the following experimental workflow is proposed.

Cell Culture

-

Primary Neuronal Cultures: Isolate and culture primary neurons from embryonic rodent hippocampus or cortex.

-

Neuronal Cell Lines: Utilize well-characterized neuronal cell lines such as SH-SY5Y or PC12 for initial screening.

Cytotoxicity and Apoptosis Assays

-

MTT/XTT Assay: To determine the dose-dependent effect of this compound on neuronal viability.

-

Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

-

Caspase Activity Assays: To measure the activity of key caspases (e.g., Caspase-3, Caspase-9) using colorimetric or fluorometric substrates.

-

Mitochondrial Membrane Potential Assay: To assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.

Western Blot Analysis

-

To probe for the expression levels of key proteins in the apoptotic pathway, including Bcl-2, Bax, cleaved Caspase-3, and Cytochrome c in both the cytosolic and mitochondrial fractions.

Electrophysiology

-

Patch-Clamp Recordings: To investigate the effects of this compound on neuronal excitability, synaptic transmission, and ion channel function in primary neuronal cultures.

Visualizing the Proposed Experimental Workflow

The following diagram outlines a logical workflow for investigating the effects of this compound on neuronal cells.

Caption: Proposed experimental workflow for this compound studies.

Future Research Directions

The study of this compound in neuronal cells is a nascent field with significant potential. Key future research directions include:

-

In vivo studies: Investigating the effects of this compound in animal models of neurodegenerative diseases or brain tumors.

-

Target identification: Unbiased screening approaches to identify the direct molecular targets of this compound in neurons.

-

Structure-activity relationship studies: To synthesize and test this compound analogs with improved neuronal specificity and reduced toxicity.

-

Blood-brain barrier permeability: Assessing the ability of this compound to cross the blood-brain barrier, a critical factor for its potential as a CNS therapeutic.

Conclusion

While the current understanding of this compound's mechanism of action is limited to cancer cell biology, the established pathways provide a solid foundation for hypothesizing its potential roles in neuronal function and pathology. The experimental protocols and research directions outlined in this guide offer a roadmap for elucidating the enigmatic nature of this compound in the nervous system. Such research is imperative to unlock any potential therapeutic applications or to understand the possible neurotoxicological risks associated with this compound.

References

The Biosynthetic Pathway of Coreximine: A Technical Guide for Researchers

Abstract

Introduction to Coreximine and Protoberberine Alkaloids

This compound belongs to the protoberberine class of isoquinoline alkaloids, a diverse group of plant secondary metabolites with a characteristic tetracyclic ring system.[1] Protoberberine alkaloids are biosynthesized from the amino acid L-tyrosine via a series of complex enzymatic reactions. The pathway involves key intermediates such as (S)-norcoclaurine, (S)-reticuline, and the central precursor to most protoberberines, (S)-scoulerine.[2][3] From (S)-scoulerine, a series of downstream modifications, primarily O-methylations and hydroxylations catalyzed by O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in this alkaloid family, including the formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the protoberberine scaffold from L-tyrosine to yield (S)-scoulerine, and the subsequent specific modifications of the scoulerine backbone to produce this compound.

Formation of the Protoberberine Precursor, (S)-Scoulerine

The initial steps of the pathway, leading to the formation of (S)-scoulerine, are well-established in the biosynthesis of many protoberberine alkaloids.

-

Step 1: L-Tyrosine to Dopamine and 4-Hydroxyphenylacetaldehyde. The pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. This involves enzymes such as tyrosine hydroxylase and DOPA decarboxylase.

-

Step 2: Formation of (S)-Norcoclaurine. Dopamine and 4-hydroxyphenylacetaldehyde are condensed by (S)-norcoclaurine synthase (NCS) to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.

-

Step 3: Conversion to (S)-Reticuline. A series of enzymatic reactions involving a 6-O-methyltransferase (6OMT), a coclaurine N-methyltransferase (CNMT), a P450 hydroxylase (CYP80B), and a 4'-O-methyltransferase (4'OMT) convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline.

-

Step 4: Formation of (S)-Scoulerine. The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic protoberberine scaffold of (S)-scoulerine.[3] This is a critical branch point in protoberberine biosynthesis.

Post-Scoulerine Modifications to Yield this compound

The specific enzymatic steps leading from (S)-scoulerine to this compound involve a series of O-methylations. While the exact enzymes have not been fully characterized in all this compound-producing species, the pathway is inferred from the structure of this compound and knowledge of related biosynthetic pathways.

-

Step 5: 9-O-Methylation of (S)-Scoulerine. The first modification of the scoulerine backbone is the methylation of the hydroxyl group at the C-9 position, catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT), to produce (S)-tetrahydrocolumbamine.[4]

-

Step 6: Further O-Methylation to (S)-Tetrahydropalmatine. (S)-tetrahydrocolumbamine is then methylated at the C-2 hydroxyl group by a specific O-methyltransferase to yield (S)-tetrahydropalmatine.

-

Step 7: Hydroxylation and Final O-Methylation to this compound. The final steps to this compound are proposed to involve a hydroxylation reaction at the C-11 position of (S)-tetrahydropalmatine, likely catalyzed by a cytochrome P450 monooxygenase, followed by a final O-methylation at the newly introduced hydroxyl group. The precise order and enzymes for these final steps are a subject for further research.

Key Enzyme Families in this compound Biosynthesis

-

O-Methyltransferases (OMTs): These enzymes play a crucial role in the diversification of protoberberine alkaloids by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid scaffold.[5][6]

-

Cytochrome P450 Monooxygenases (CYPs): This large family of heme-containing enzymes is responsible for a wide range of oxidative reactions, including hydroxylations and the formation of methylenedioxy bridges, which are common modifications in protoberberine alkaloids.[7]

-

Berberine Bridge Enzyme (BBE) and BBE-like (BBEL) enzymes: BBE is the key enzyme that forms the protoberberine core. In some species, tandemly duplicated BBE-like genes are involved in further modifications of the protoberberine skeleton.[8]

Data Presentation

While specific quantitative data for the this compound biosynthetic pathway is scarce, the following table outlines the type of data that would be collected to fully characterize this pathway.

| Enzyme | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| (S)-scoulerine 9-O-methyltransferase (SOMT) | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Tetrahydrocolumbamine O-methyltransferase | (S)-Tetrahydrocolumbamine | (S)-Tetrahydropalmatine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Tetrahydropalmatine 11-hydroxylase (CYP) | (S)-Tetrahydropalmatine | 11-hydroxy-(S)-tetrahydropalmatine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 11-hydroxy-(S)-tetrahydropalmatine OMT | 11-hydroxy-(S)-tetrahydropalmatine | This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of a specific enzyme in the pathway.

Protocol:

-

Enzyme Source: Recombinantly express and purify the candidate enzyme (e.g., an OMT or CYP) from a heterologous system like E. coli or yeast.

-

Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., (S)-scoulerine), and any necessary co-factors (e.g., S-adenosyl-L-methionine for OMTs, NADPH for CYPs).

-

Incubation: Incubate the reaction mixture at the optimal temperature and for a specific time.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Product Analysis: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

-

Kinetic Analysis: Vary the substrate concentration to determine K_m and k_cat values by fitting the data to the Michaelis-Menten equation.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the final product, confirming the pathway intermediates.

Protocol:

-

Precursor Administration: Feed a labeled precursor (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine) to the plant or cell culture that produces this compound.

-

Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a defined period.

-

Metabolite Extraction: Harvest the tissue and perform a comprehensive extraction of alkaloids.

-

Analysis: Analyze the extracted alkaloids using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation and position of the isotopic label in the intermediates and the final product, this compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating example of the metabolic diversification of protoberberine alkaloids in plants. While the general framework of the pathway is understood, further research is required to definitively identify and characterize the specific O-methyltransferases and cytochrome P450 enzymes involved in the later stages of its formation. The elucidation of these enzymatic steps will not only deepen our understanding of plant secondary metabolism but also provide valuable biocatalytic tools for the sustainable production of this compound and other valuable alkaloids. Future work should focus on the functional genomics of this compound-producing plants to identify candidate genes, followed by their biochemical characterization using the experimental approaches outlined in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 8. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]

Coreximine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coreximine is a protoberberine alkaloid that has garnered interest for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological mechanisms of this compound. It includes detailed, albeit generalized, experimental protocols for its isolation and characterization based on established methods for related compounds, in the absence of a publicly available detailed protocol for this compound itself. This document also presents a visualization of its apoptotic signaling pathway and summarizes the available quantitative data to serve as a resource for researchers in natural product chemistry and drug discovery.

Discovery and Chemical Profile

This compound was first reported in 1950 by R.H.F. Manske in the journal Journal of the American Chemical Society. It belongs to the class of protoberberine alkaloids, which are characterized by a tetracyclic ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | [1] |

| Molecular Weight | 327.37 g/mol | [1] |

| IUPAC Name | (13aS)-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizin-2,11-diol | N/A |

| CAS Number | 483-45-4 | N/A |

| Class | Protoberberine Alkaloid | [2] |

Natural Sources

This compound has been identified in a variety of plant species, predominantly within the Annonaceae family. The leaves, bark, and roots of these plants are often the primary sources for the isolation of this alkaloid.

Table 2: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Annona muricata (Soursop) | Annonaceae | Leaves, Stems, Bark, Roots |

| Annona cherimolia (Cherimoya) | Annonaceae | Roots, Bark, Leaves, Seeds |

| Asimina triloba (Paw Paw) | Annonaceae | Bark, Seeds |

| Guatteria ouregou | Annonaceae | Not Specified |

| Guatteriopsis friesiana | Annonaceae | Not Specified |

| Phoebe formosana | Lauraceae | Not Specified |

| Chasmanthera dependens | Menispermaceae | Not Specified |

Experimental Protocols

General Protocol for Bio-Guided Isolation of this compound

This protocol is a representative example and may require optimization depending on the specific plant source.

Objective: To isolate and purify this compound from a plant source using a bio-assay guided fractionation approach.

Materials:

-

Dried and powdered plant material (e.g., Annona muricata leaves)

-

Solvents: Methanol, n-hexane, ethyl acetate, chloroform, isopropanol

-

Acids and bases: Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH)

-

Chromatography media: Silica gel (for column chromatography), C18 stationary phase (for HPLC)

-

Reagents for bioassays (e.g., cell lines for cytotoxicity assays)

-

Standard analytical equipment: Rotary evaporator, chromatography columns, HPLC system with UV detector, NMR spectrometer, Mass spectrometer.

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Collect and concentrate each fraction separately.

-

-

Bio-Assay Guided Fractionation:

-

Screen each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line).

-

Select the most active fraction (typically the chloroform or ethyl acetate fraction for alkaloids) for further separation.

-

-

Column Chromatography:

-

Subject the active fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.

-

Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions from column chromatography using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

-

Use a mobile phase gradient, for example, of acetonitrile and water with a small percentage of formic acid to improve peak shape.

-

Collect the peaks corresponding to the compound of interest based on retention time and UV absorbance.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound as this compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

-

General Protocol for Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in a plant extract.

Materials:

-

Purified this compound standard

-

Plant extract

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

-

Sample Preparation:

-

Dissolve a known weight of the plant extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Use a mobile phase suitable for alkaloid separation (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Set the UV detector to a wavelength where this compound has maximum absorbance.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution.

-

-

Quantification:

-

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anticancer activity, primarily through the induction of apoptosis. The mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death.

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Data

Specific quantitative data for the yield of this compound from its natural sources is not widely reported in the available literature. However, data for closely related protoberberine alkaloids isolated from similar plant families can provide an estimation of expected yields.

Table 3: Yield of Protoberberine Alkaloids from Annonaceae Species

| Compound | Plant Source | Plant Part | Yield (% w/w) | Reference |

| Corytenchine | Annona cherimolia | Roots | 0.0025 | [2] |

| Isothis compound | Annona cherimolia | Roots | 0.0017 | [2] |

| This compound | Data Not Available | N/A | N/A | N/A |

Conclusion

This compound is a promising natural product with demonstrated anticancer potential. This guide provides a foundational understanding of its discovery, sources, and biological activity. Further research is warranted to fully elucidate its therapeutic potential, including the development of standardized isolation and quantification methods, and a more detailed investigation of its molecular targets and signaling pathways. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the study of this intriguing alkaloid.

References

Coreximine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreximine is an isoquinoline alkaloid identified in various plant species, notably within the Annona genus, including Annona muricata (soursop).[1][2][3] Emerging research has highlighted its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer properties. It details the experimental protocols for screening its activity and visualizes the key signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Quantitative Data Summary

The biological activity of this compound has been primarily investigated in the context of its anticancer effects. The following table summarizes the key quantitative findings from in silico and in vitro studies.

| Biological Activity | Assay/Model | Target | Key Findings | Reference |

| Anticancer | Molecular Docking | Mcl-1 (Myeloid cell leukemia 1) | Binds to the hydrophobic pocket of the anti-apoptotic protein Mcl-1. | [4] |

| Apoptosis Induction | Flow Cytometry (JC-1 assay) on PC-3 cells | Mitochondrial Membrane Potential | Dose-dependent decrease in mitochondrial membrane potential. | [4] |

| Apoptosis Induction | ELISA on PC-3 cells | Caspase-9, Bcl-2 | Activation of initiator caspase-9 and blockage of the anti-apoptotic Bcl-2 protein. | [4] |

| Cytotoxicity | Not explicitly reported for isolated this compound. However, aqueous extracts of A. muricata containing this compound show cytotoxicity against HeLa cells. | HeLa cancer cells | Concentration-dependent cytotoxicity. | [5] |

| Neurotoxicity | Not quantitatively detailed in the provided results. | - | Listed as a potential biological activity. | [6] |

Signaling Pathways

This compound's primary mechanism of anticancer action appears to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is initiated by its interaction with members of the Bcl-2 family of proteins.

This compound-Induced Apoptosis Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death. This compound inhibits the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. This inhibition disrupts the sequestration of pro-apoptotic proteins like Bak and Bax, allowing them to oligomerize on the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound, based on established protocols for similar natural products.[4][5]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of this compound on a cancer cell line (e.g., PC-3 or HeLa).

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This assay uses the cationic dye JC-1 to assess mitochondrial health, a key indicator of intrinsic apoptosis.

Methodology:

-

Cell Treatment: Seed and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect the cells by centrifugation.

-

JC-1 Staining: Resuspend the cell pellet in complete medium containing JC-1 dye (final concentration 1-5 µg/mL).

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Centrifuge the cells and wash twice with PBS to remove excess dye.

-

Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm).

-

In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).

-

A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.

-

Quantification of Caspase Activity

This protocol uses an ELISA-based method to measure the activity of key caspases, such as caspase-9 (initiator) and caspase-3 (effector).

Methodology:

-

Cell Lysis: Treat cells with this compound, harvest them, and lyse the cells using the lysis buffer provided in a commercial caspase activity assay kit.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

ELISA Assay: Add an equal amount of protein from each sample to a microplate pre-coated with a substrate specific for the caspase of interest (e.g., a peptide substrate for caspase-9).

-

Incubation: Incubate the plate according to the manufacturer's instructions to allow the caspase to cleave the substrate.

-

Detection: Add the detection antibody and substrate solution as per the kit protocol.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Quantify the caspase activity relative to the vehicle control. An increase in absorbance indicates higher caspase activity.

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via the mitochondrial pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic screening and characterization of its biological activities. Further investigation into the specific molecular interactions and broader signaling effects of pure this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Pharmacological Activities of Soursop (Annona muricata Lin.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Properties and Therapeutic Applications of Annona muricata: A Comprehensive Review – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. Anti-Infective and Anti-Cancer Properties of the Annona Species: Their Ethnomedicinal Uses, Alkaloid Diversity, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Annona muricata: Comprehensive Review on the Ethnomedicinal, Phytochemistry, and Pharmacological Aspects Focusing on Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Coreximine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreximine, a tetrahydroprotoberberine alkaloid found in plants of the Annona genus, notably Annona muricata L. and Annona cherimolia, has garnered significant interest within the scientific community. Its potential as a cytotoxic agent, particularly its role in inducing apoptosis, positions it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogs, detailing the spectroscopic techniques employed, experimental methodologies, and the current understanding of its biological signaling pathways.

Structural Elucidation of this compound

The definitive structure of this compound was established through a combination of spectroscopic analysis and total synthesis. The IUPAC name for this compound is (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol, with the molecular formula C₁₉H₂₁NO₄.[1]

Spectroscopic Data

The structural framework of this compound has been pieced together using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Observed Values/Characteristics | Interpretation |

| ¹H NMR | Chemical Shift (δ) | Specific proton resonances and their coupling patterns. | Provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the carbon skeleton. | Reveals the number and types of carbon atoms (e.g., aromatic, aliphatic, methoxy). |

| Mass Spec. | Molecular Ion Peak | m/z value corresponding to the molecular weight. | Confirms the molecular formula and provides information on fragmentation patterns. |

| IR | Absorption Bands | Characteristic frequencies for functional groups. | Indicates the presence of hydroxyl (-OH), methoxy (-OCH₃), and aromatic C-H bonds. |

Note: Specific, publicly available tabulated NMR data for this compound is limited. Researchers are encouraged to consult primary literature for detailed spectral assignments.

Total Synthesis

The total synthesis of (±)-coreximine, first reported by T. Kametani and M. Ihara, provided unequivocal proof of its structure. The synthetic route also paved the way for the creation of various analogs for structure-activity relationship (SAR) studies.

This compound Analogs

The synthesis of this compound analogs is crucial for understanding the pharmacophore and optimizing the biological activity. Analogs are typically designed by modifying the substitution pattern on the aromatic rings or altering the stereochemistry of the chiral centers.

Table 2: Spectroscopic Data for Representative this compound Analogs

| Analog | Modification | ¹H NMR Data Highlights | ¹³C NMR Data Highlights | Mass Spec. (m/z) |

| Isothis compound | Stereoisomer | Variations in chemical shifts of protons near the chiral centers. | Corresponding shifts in carbon signals adjacent to stereocenters. | Consistent with this compound. |

| O-Substituted Analogs | Alkylation/Acylation of hydroxyl groups | Disappearance of hydroxyl proton signals; appearance of new signals corresponding to the added group. | Shifts in the resonances of the attached aromatic carbons. | Increased molecular weight. |

| Demethylated Analogs | Removal of methoxy groups | Disappearance of methoxy proton signals. | Upfield shift of the corresponding aromatic carbon signals. | Decreased molecular weight. |

This table presents expected trends in spectroscopic data for this compound analogs. Specific data should be referenced from relevant synthetic chemistry literature.

Experimental Protocols

Isolation of this compound from Annona muricata**

A general workflow for the isolation of alkaloids like this compound from plant material is outlined below.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is macerated with a polar solvent like methanol to extract a wide range of compounds.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), washed with an organic solvent, and then the aqueous layer is basified (e.g., with NH₄OH) to precipitate the alkaloids, which are then extracted into an organic solvent.

-

Chromatographic Purification: The crude alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

General Procedure for Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of proton and carbon signals.

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film, to identify characteristic functional group vibrations.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit cytotoxic effects, and recent studies suggest its mechanism of action involves the induction of apoptosis. A key molecular target identified is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.

Mechanism of Action:

In healthy cells, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). It is hypothesized that this compound binds to and inhibits Mcl-1. This inhibition releases Bak and Bax, which can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death, or apoptosis.

Conclusion

The structural elucidation of this compound, facilitated by advanced spectroscopic techniques and confirmed by total synthesis, has laid the groundwork for the exploration of its therapeutic potential. The ability to synthesize this compound and its analogs opens avenues for detailed structure-activity relationship studies aimed at developing more potent and selective anticancer agents. Further research into the intricacies of its interaction with the Mcl-1 signaling pathway will be pivotal in advancing our understanding of its mechanism of action and its potential clinical applications.

References

coreximine CAS number 483-45-4

An In-depth Technical Guide to Corymine (CAS No. 483-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Corymine (erroneously referred to as Coreximine), an alkaloid with the CAS number 483-45-4. The document details its chemical properties, synthesis, and known biological activities, with a focus on its mechanisms of action as a neurotransmitter receptor antagonist and a potential enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidation of key technical information, including experimental protocols and quantitative data, to support further investigation and development of this compound.

Chemical and Physical Properties

Corymine is a naturally occurring alkaloid belonging to the akuammiline family of monoterpene indole alkaloids.[1] It is characterized by a complex pentacyclic structure.

| Property | Value | Source(s) |

| CAS Number | 483-45-4 | [2][3][4][5] |

| Molecular Formula | C₁₉H₂₁NO₄ | [2][3][4] |

| Molecular Weight | 327.37 g/mol | [2][3] |

| Synonyms | (S)-(+)-Coreximine, 13aα-Berbine-2,11-diol, 3,10-dimethoxy- | [2][5] |

| Melting Point | 253-256 °C | [4] |

| Water Solubility | 412.2 mg/L @ 25 °C (estimated) | [4] |

| Storage Conditions | Refrigerator, <-15°C | [3][4] |

Synthesis

The total synthesis of Corymine has been accomplished and reported in the scientific literature. Due to its complex, sterically hindered pentacyclic framework, its synthesis is a significant challenge.[6]

Two notable synthetic routes are:

-

Enantioselective Total Synthesis: A method starting from commercially available N-nosyltryptamine achieves the synthesis of (+)-corymine in 11 steps with an overall yield of 3.6%.[6] Key steps in this synthesis include a copper-catalyzed enantioselective addition to create a key stereocenter, an intramolecular nucleophilic addition to form the cyclohexyl and pyrrolidinyl rings, and a nickel-catalyzed cyclization for the azepanyl ring.[6]

-

Racemic Total Synthesis: The first total synthesis of (±)-corymine was achieved in 21 steps with an overall yield of 3.4%, starting from N-protected tryptamine.[7]

A generalized workflow for the enantioselective total synthesis is depicted below.

Biological Activities and Mechanisms of Action

Corymine exhibits a range of biological activities, with its most well-characterized effects being on the central nervous system.

Glycine and GABA Receptor Antagonism

Corymine is a potent antagonist of the glycine receptor and also exhibits inhibitory effects on the GABA-A receptor.

This protocol describes the method used to characterize the effects of Corymine on glycine and GABA receptors expressed in Xenopus oocytes.

-

Oocyte Preparation:

-

Oocytes are surgically removed from adult female Xenopus laevis frogs.

-

The oocytes are treated with collagenase to remove the follicular layer.

-

Healthy, mature oocytes are selected for injection.

-

-

Receptor Expression:

-

RNA is extracted from rat brain and spinal cord.

-

The extracted RNA, containing the mRNA for GABA and glycine receptors, is injected into the prepared oocytes.

-

The oocytes are incubated for 2-4 days to allow for the expression of the receptors on the oocyte membrane.

-

-

Electrophysiological Recording:

-

A two-electrode voltage-clamp apparatus is used to measure the ion currents across the oocyte membrane.

-

The oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Glycine or GABA is applied to the oocyte to elicit a baseline current response.

-

Corymine, at various concentrations, is co-applied with the agonist (glycine or GABA).

-

The resulting changes in the ion current are recorded and analyzed. The peak current amplitude is measured to determine the extent of inhibition.

-

| Agonist | Corymine Concentration (µM) | Effect |

| Glycine | 10.8 | ED₅₀ for inhibition of glycine response |

| Glycine | 1 - 100 | Dose-dependent reduction of up to 80% in glycine-induced current |

| GABA | 1 - 100 | Partial reduction of 20-30% in GABA-induced current |

Both glycine and GABA-A receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission. Upon binding of their respective agonists, the channels open, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential. Corymine acts as a non-competitive antagonist, meaning it binds to a site on the receptor different from the agonist binding site, thereby inhibiting the channel's function and blocking this inhibitory signal.

Dopamine β-Hydroxylase Inhibition

Corymine is reported to be a potent inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine.[2][3] It is suggested to have a greater affinity for the active site of the enzyme compared to other drugs in its class.[2]

-

Enzyme and Substrate Preparation:

-

Purified dopamine β-hydroxylase is obtained.

-

A solution of the substrate, dopamine, and the cofactor, ascorbate, is prepared in a suitable buffer.

-

-

Inhibition Assay:

-

The enzyme is pre-incubated with various concentrations of the inhibitor (Corymine).

-

The reaction is initiated by the addition of the substrate and cofactor solution.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Quantification of Product:

-

The reaction is stopped, typically by the addition of an acid or a chelating agent.

-

The amount of norepinephrine produced is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

The rate of norepinephrine formation is calculated for each inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.

-

Specific quantitative data, such as an IC₅₀ value for Corymine's inhibition of dopamine β-hydroxylase, is not available in the reviewed literature.

Dopamine β-hydroxylase is a key enzyme in the catecholamine synthesis pathway. By inhibiting this enzyme, Corymine would reduce the production of norepinephrine from dopamine. This would lead to a decrease in noradrenergic signaling and a potential increase in dopaminergic signaling.

Anticancer Activity

Corymine has demonstrated anticancer activity against the human monocytic leukemia cell line, THP-1, in in vitro studies.[2][3]

While a specific protocol for Corymine's effect on THP-1 cells is not detailed in the available literature, a standard cell viability assay, such as the MTT or MTS assay, would be employed.

-

Cell Culture:

-

THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Drug Treatment:

-

Cells are seeded into 96-well plates at a predetermined density.

-

A serial dilution of Corymine is prepared and added to the wells.

-

Control wells with untreated cells and vehicle-treated cells are included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTT Assay):

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the untreated control.

-

The IC₅₀ value, the concentration of the drug that causes a 50% reduction in cell viability, is determined.

-

Specific quantitative data, such as an IC₅₀ value for Corymine's effect on THP-1 cells, is not available in the reviewed literature.

Neurotoxicity

Corymine has been shown to induce neuronal death in short-term exposure experiments.[2][3]

A definitive protocol for assessing Corymine-induced neuronal death has not been found. A general approach would involve:

-

Neuronal Cell Culture:

-

Primary neurons or a neuronal cell line are cultured under appropriate conditions.

-

-

Treatment with Corymine:

-

The cultured neurons are exposed to various concentrations of Corymine for a set duration.

-

-

Assessment of Cell Death:

-

Multiple methods can be used to quantify cell death:

-

Dye Exclusion Assays: Using dyes like trypan blue or propidium iodide that can only enter cells with compromised membranes (i.e., dead cells).

-

Lactate Dehydrogenase (LDH) Assay: Measuring the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.

-

Apoptosis Assays: Detecting markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay).

-

-

-

Data Analysis:

-

The percentage of dead cells or the level of the measured marker is quantified for each Corymine concentration.

-

An EC₅₀ or LC₅₀ value (the concentration that causes 50% of the maximal effect or is lethal to 50% of the cells) can be calculated.

-

Specific quantitative data on Corymine-induced neuronal death is not available in the reviewed literature.

Summary and Future Directions

Corymine is a complex alkaloid with significant and diverse biological activities. Its most well-documented effects are as a potent non-competitive antagonist of the glycine receptor and a weaker antagonist of the GABA-A receptor. This activity provides a clear mechanism for its effects on the central nervous system. Additionally, preliminary evidence suggests its potential as a dopamine β-hydroxylase inhibitor, an anticancer agent, and a neurotoxin.

For drug development professionals and researchers, Corymine presents several avenues for further investigation:

-

Structure-Activity Relationship Studies: To optimize its potency and selectivity for its various targets.

-

In-depth Mechanistic Studies: To fully elucidate the molecular interactions with its target receptors and enzymes.

-

Pharmacokinetic and Pharmacodynamic Profiling: To understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationships in vivo.

-

Therapeutic Potential: To explore its potential for development as a therapeutic agent, for example, as a pharmacological tool to study the nervous system or as a lead compound for the development of novel drugs.

The detailed experimental protocol and quantitative data on its interaction with inhibitory neurotransmitter receptors provide a solid foundation for further research into this promising and complex natural product.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on publicly available research. The information provided should not be considered as medical advice. The handling and use of Corymine should only be conducted by qualified professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

References

- 1. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]

- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

Coreximine (C19H21NO4): A Technical Overview of its Molecular Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreximine is a naturally occurring protoberberine alkaloid with the molecular formula C19H21NO4.[1] Found in various plant species, notably within the Annonaceae family such as Annona muricata (soursop), this compound has garnered interest within the scientific community for its potential biological activities.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, including its molecular structure, physicochemical properties, and known biological effects, with a focus on its potential as a therapeutic agent.

Molecular Structure and Properties

This compound possesses a tetracyclic isoquinoline alkaloid core structure. Its systematic IUPAC name is (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol.[1] The molecular structure of this compound has been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H21NO4 | [1] |

| Molecular Weight | 327.37 g/mol | [5] |

| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol | [1] |

| CAS Number | 483-45-4 | [1] |

| Appearance | Likely a powder | Inferred |

| Solubility | Likely soluble in organic solvents | [5] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the tetracyclic core. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the isoquinoline skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 327.37, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), C-O (ether), C=C (aromatic), and C-N functional groups. |

Experimental Protocols

Due to the limited availability of detailed, published protocols specifically for this compound, the following methodologies are based on established procedures for the isolation and synthesis of protoberberine alkaloids.

Isolation of this compound from Annona muricata

The following is a generalized protocol for the isolation of alkaloids from plant material, which can be adapted for this compound.

Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The leaves or bark of Annona muricata are collected, dried at room temperature, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) to extract the alkaloids.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloidal fraction from other constituents. This typically involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by basification (e.g., with NaOH to pH 9-10) and extraction with an organic solvent like chloroform or ethyl acetate.

-

Chromatographic Separation: The alkaloid-rich fraction is then subjected to column chromatography on silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.

-

Purification and Characterization: Fractions containing this compound are further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is then confirmed using spectroscopic methods (NMR, MS, and IR).

Synthesis of the Protoberberine Scaffold

The chemical synthesis of protoberberine alkaloids like this compound is a complex multi-step process. Modern synthetic strategies often involve the construction of the isoquinoline core followed by cyclization to form the tetracyclic system. One such approach is the palladium-catalyzed enolate arylation.[5]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for protoberberine alkaloid synthesis.

General Protocol Outline:

-

Preparation of Precursors: Synthesis of appropriately substituted aryl bromides and ketones that will form the different rings of the protoberberine skeleton.[5]

-

Palladium-Catalyzed Coupling: The aryl bromide and ketone are coupled using a palladium catalyst and a suitable base to form the isoquinoline precursor.[5]

-

Aromatization and Cyclization: The intermediate is then treated to induce aromatization of the isoquinoline ring and subsequent cyclization to form the final tetracyclic protoberberine core.[5]

-

Functional Group Modification: Final steps may involve the modification of functional groups to yield the desired natural product, this compound.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit several biological activities, with a primary focus on its potential anticancer and neurotoxic effects.

Anticancer Activity

While specific IC50 values for pure this compound are not extensively documented in publicly available literature, studies on extracts of Annona muricata containing this compound and related alkaloids have shown cytotoxic effects against various cancer cell lines.[4] Molecular docking studies have been employed to predict the binding affinity of this compound to cancer-related protein targets.

Table 3: Predicted Binding Affinities of this compound to Cancer-Related Proteins (from Molecular Docking Studies)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Putative Effect | Source |

| Human MUC16 SEA5 Domain (7SA9) | -5.20 to -7.40 | Inhibition of cancer cell adhesion/metastasis | Inferred from studies on Annona muricata compounds |

| Mouse Double Minute 2 (4ZFI) | -4.90 | Inhibition of p53 degradation | Inferred from studies on Annona muricata compounds |

Proposed Anticancer Mechanism of Action

Based on molecular docking studies of compounds from Annona muricata, a plausible mechanism of action for this compound involves its interaction with key proteins in cancer signaling pathways.

Caption: Proposed mechanism of this compound-induced apoptosis.

This proposed pathway suggests that this compound may inhibit MDM2, a protein that targets the tumor suppressor p53 for degradation. By inhibiting MDM2, this compound could lead to the stabilization and accumulation of p53, which in turn can activate apoptosis and cell cycle arrest in cancer cells.

Neurotoxicity

Some studies have indicated that this compound may possess neurotoxic properties.[3] The precise mechanisms underlying this neurotoxicity are not well-elucidated but may be a consideration in its development as a therapeutic agent. The mechanism of neurotoxicity for many alkaloids involves interference with neurotransmitter receptors or ion channels. For instance, some alkaloids are known to be competitive inhibitors of postsynaptic glycine receptors.[6] Further research is required to determine the specific molecular targets and pathways involved in this compound-induced neurotoxicity.

Conclusion

This compound is a protoberberine alkaloid with a well-defined chemical structure and the potential for significant biological activity. While preliminary studies and in silico models suggest promising anticancer properties, further in-depth research is necessary to fully characterize its pharmacological profile. This includes the determination of specific IC50 values against a broad range of cancer cell lines, detailed elucidation of its mechanism of action through in vitro and in vivo studies, and a thorough investigation of its potential neurotoxicity. The development of robust and scalable synthetic protocols will also be crucial for advancing the study of this intriguing natural product.

References

- 1. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Anticancer Activity of Corynoxine

Disclaimer: Initial searches for "coreximine" did not yield relevant results. This guide focuses on "Corynoxine," a compound with a similar name and documented anticancer properties, which is presumed to be the intended subject of inquiry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynoxine, a primary bioactive alkaloid isolated from the traditional Chinese medicine Uncaria rhychophaylla, has emerged as a compound of interest in oncology research.[1][2] Preclinical studies have begun to elucidate its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer activities of Corynoxine, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental protocols used to ascertain these findings. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Quantitative Data Presentation

The cytotoxic effects of Corynoxine have been quantified against several cancer cell lines, primarily focusing on lung and pancreatic cancers. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in lung adenocarcinoma cell lines.

Table 1: IC50 Values of Corynoxine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | 101.6 | [1] |

| NCI-H1299 | Lung Adenocarcinoma | 189.8 | [1] |

| SPC-A1 | Lung Adenocarcinoma | 161.8 |[1] |

Note: While Corynoxine has shown activity against pancreatic cancer cell lines such as Patu-8988 and Panc-1, specific IC50 values were not detailed in the reviewed literature.[3][4] It is noteworthy that Corynoxine exhibited minimal impact on the viability of non-cancerous Beas-2B human bronchial epithelial cells at concentrations below 200 µM.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Corynoxine's in vitro anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)

This protocol is used to assess the effect of Corynoxine on the proliferation and viability of cancer cells.

Principle: The assay is based on the reduction of a tetrazolium salt (like MTT or the WST-8 in CCK-8 kits) by mitochondrial dehydrogenases in viable, metabolically active cells, which results in a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., A549, Panc-1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Corynoxine stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Corynoxine in a serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted Corynoxine solutions (e.g., 0, 25, 50, 100, 200 µM). Include a vehicle control (DMSO at the highest concentration used for dilution).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Addition of Reagent:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance (optical density) using a microplate reader. The wavelength should be set to ~570 nm for MTT and ~450 nm for CCK-8.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by Corynoxine.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

Cancer cell lines

-

Corynoxine

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Corynoxine (e.g., 0, 25, 50, 100 µM) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Signaling Pathways and Mechanisms of Action

Corynoxine exerts its anticancer effects by modulating key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the PI3K/AKT pathway in lung cancer and the induction of reactive oxygen species (ROS) that activate the p38 pathway in pancreatic cancer.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for assessing Corynoxine's anticancer activity.

Caption: Corynoxine inhibits the PI3K/AKT/COX-2 pathway in lung cancer.

References

- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Coreximine as a Dopamine β-Hydroxylase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. As such, it represents a key therapeutic target for a variety of cardiovascular and neurological disorders. Inhibition of DBH can modulate the levels of these crucial neurotransmitters, offering potential treatments for conditions like hypertension, congestive heart failure, and certain psychiatric disorders. This document provides a technical guide to coreximine, an alkaloid compound identified as a putative inhibitor of dopamine β-hydroxylase. While peer-reviewed data on the specific inhibitory action of this compound on DBH is limited, this guide consolidates the available information on its chemical properties, presents a general framework for its experimental validation, and visualizes its theoretical mechanism of action and evaluation workflow.

Introduction to Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine.[1] This enzymatic reaction is the final step in the synthesis of norepinephrine within the synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla.[1] The enzyme utilizes molecular oxygen and requires ascorbate as a cofactor for its catalytic activity.[2] Given its central role in regulating the balance between dopamine and norepinephrine, DBH has been extensively investigated as a drug target.[3] Inhibitors of DBH can effectively decrease norepinephrine levels while simultaneously increasing dopamine levels, a neurochemical shift with significant therapeutic potential.

This compound: A Putative DBH Inhibitor

This compound (CAS 483-45-4) is a protoberberine alkaloid found in various plant species, including Annona muricata (soursop) and plants of the Guatteria genus.[4][5] It has the molecular formula C₁₉H₂₁NO₄.[6] While research has explored its potential anticancer and neurotoxic properties, information regarding its specific interaction with dopamine β-hydroxylase is sparse in peer-reviewed literature.[7]

However, information from chemical suppliers suggests that this compound is a potent, hydrogen-bonded inhibitor of dopamine β-hydroxylase.[6][8][9] It is purported to have a greater affinity for the active site of the enzyme compared to other inhibitors in its class.[6][8]

Quantitative Data

Comprehensive quantitative data from peer-reviewed studies detailing the inhibitory potency of this compound on dopamine β-hydroxylase (e.g., IC₅₀, Kᵢ values) are not publicly available at this time. The following table summarizes the limited available data and qualitative descriptions.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₉H₂₁NO₄ | [6] |

| Molecular Weight | 327.37 g/mol | [9] |

| CAS Number | 483-45-4 | [6][9] |

| Potency Description | More potent in inhibiting DBH than other drugs in its class due to greater affinity for the active site. | [6][8] |

| Optimal Conditions | An optimal concentration of 2 mM at a pH of 7.5 has been noted, though the specific experimental context is not provided. | [8][9] |

Signaling Pathway and Mechanism of Action

Dopamine β-hydroxylase is located within the synaptic vesicles of noradrenergic neurons. It catalyzes the conversion of dopamine, which is transported into the vesicle from the cytoplasm, into norepinephrine. This compound, as a DBH inhibitor, is hypothesized to bind to the active site of the enzyme, preventing the hydroxylation of dopamine and thereby increasing the dopamine-to-norepinephrine ratio within the neuron.

Experimental Protocols

As no specific peer-reviewed experimental protocols for testing this compound on DBH are available, a general in vitro protocol for assessing the inhibitory activity of a compound on purified DBH is provided below. This method is based on spectrophotometric measurement of the enzymatic reaction.